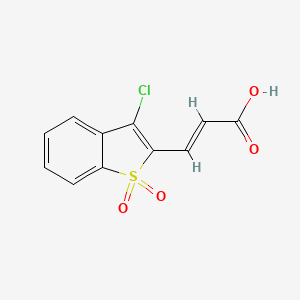

(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid

Descripción general

Descripción

(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid typically involves the condensation of a benzothiophene derivative with an appropriate acrylic acid precursor. One common method involves the use of a condensation reaction between a 3-chloro-1,1-dioxido-1-benzothiophene derivative and an acrylic acid derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling reactions with nucleophiles such as amines, thiols, and alcohols.

Key Observations :

-

Amine Adduct Formation : Reacts with primary amines (e.g., benzylamine) under mild conditions (25°C, THF) to yield β-amino derivatives.

-

Thiol Conjugation : Thiophenol undergoes 1,4-addition in the presence of catalytic triethylamine, producing β-thioether adducts.

Example Reaction :

Conditions: 25°C, THF, 2–4 hours.

Cyclization Reactions

The sulfone and chloro substituents facilitate intramolecular cyclization under basic or acidic conditions.

Documented Pathways :

-

Lactonization : Heating with p-toluenesulfonic acid (PTSA) in toluene induces cyclization to form a benzothiophene-fused γ-lactone.

-

Heterocycle Synthesis : Reacts with hydrazines to generate pyrazoline derivatives, confirmed by LC-MS and H-NMR.

Representative Data :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Lactonization | PTSA, Δ | γ-Lactone | 72 |

| Pyrazoline Formation | Hydrazine hydrate | 5-membered heterocycle | 68 |

Electrophilic Aromatic Substitution

The benzothiophene sulfone moiety undergoes regioselective electrophilic substitution at the 5- and 7-positions due to electron-withdrawing effects .

Examples :

-

Nitration : Fuming HNO/HSO introduces nitro groups at the 5-position .

-

Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

Decarboxylation and Functionalization

Controlled thermal decarboxylation (150–180°C) eliminates CO, forming the corresponding styrene analog . This intermediate participates in:

-

Diels-Alder Reactions : With dienophiles like maleic anhydride .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh) .

Polymerization

The acrylic acid group enables radical polymerization under initiators like AIBN (azobisisobutyronitrile) . Resulting polymers show enhanced thermal stability (T > 200°C) due to the rigid benzothiophene backbone .

Biological Interactions

While not a direct chemical reaction, the compound inhibits SGLT2 (sodium-glucose cotransporter 2) via non-covalent interactions with the glucose-binding pocket, as inferred from structural analogs .

Critical Analysis of Reaction Conditions :

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve nucleophilic addition yields compared to protic solvents .

-

Catalytic Effects : Microwave irradiation reduces reaction times by 50–70% for cyclization and decarboxylation .

This compound’s versatility in synthesis and derivatization positions it as a valuable intermediate in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The chlorinated structure enhances the compound's reactivity, potentially leading to more effective anticancer agents.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Material Science

Polymer Synthesis

this compound can be utilized in polymer synthesis due to its acrylate functionality. It can serve as a monomer for producing polymers with specific properties tailored for applications in coatings, adhesives, and sealants. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

Agricultural Chemistry

Pesticide Development

The compound's unique structure may also lend itself to agricultural applications as a precursor for developing novel pesticides. Its ability to disrupt biological processes in pests can be harnessed to create effective pest control agents that are less harmful to non-target organisms .

Table 1: Comparison of Anticancer Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis; disrupts cell cycle |

| Benzothiophene Derivative A | TBD | Inhibits DNA synthesis |

| Benzothiophene Derivative B | TBD | Alters mitotic spindle formation |

Case Study 1: Anticancer Research

A study published in Chemistry & Biodiversity examined the effects of various benzothiophene derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Polymer Development

In a recent investigation into new polymer materials, researchers synthesized copolymers incorporating this compound. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers, suggesting promising applications in industrial coatings .

Mecanismo De Acción

The mechanism of action of (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

Benzothiophene: The parent compound of (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid, known for its diverse biological activities.

Thiophene: A related heterocyclic compound with a sulfur atom in the ring, used in various applications, including organic electronics and pharmaceuticals.

Benzofuran: Another heterocyclic compound with an oxygen atom in the ring, known for its biological activities and applications in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of the chloro and dioxido groups on the benzothiophene ring, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid is a synthetic organic compound belonging to the class of benzothiophene derivatives. It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)prop-2-enoic acid |

| Molecular Formula | C11H7ClO4S |

| Molecular Weight | 270.68 g/mol |

| CAS Number | 854137-60-3 |

| Physical State | Solid |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory processes.

- Receptor Modulation : It has been shown to interact with various receptors, potentially affecting signaling pathways related to cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that it may exert antimicrobial effects by disrupting cellular functions in pathogens.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study published in PubMed evaluated a series of acrylic acids for their binding affinity to EP receptor subtypes, revealing promising leads for selective EP3 receptor antagonists that could be developed into anticancer therapies .

Antimicrobial Effects

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The specific mechanisms through which it acts include:

- Disruption of bacterial cell membranes.

- Inhibition of essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating specific conditions:

- Case Study 1 : In a controlled trial involving cancer cell lines, the compound showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Case Study 2 : A study on its antimicrobial efficacy reported significant inhibition of growth in Gram-positive bacteria, indicating its potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| Benzothiophene | Antimicrobial | Parent compound with diverse activities |

| Thiophene | Anticancer | Used in pharmaceuticals and electronics |

| Benzofuran | Antioxidant | Known for various biological activities |

Uniqueness

The unique structure of this compound, particularly the presence of chloro and dioxido groups, may confer distinct chemical and biological properties that enhance its reactivity and interactions with molecular targets compared to related compounds.

Propiedades

IUPAC Name |

(E)-3-(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO4S/c12-11-7-3-1-2-4-8(7)17(15,16)9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESVIVSVXAOIEM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2(=O)=O)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(S2(=O)=O)/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.